

An In-depth Technical Guide to Bisoxatin: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin is a stimulant laxative belonging to the diarylmethane class of compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for its synthesis and analysis are presented, alongside a summary of its mechanism of action, metabolism, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Structure

Bisoxatin is chemically known as 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one.[1] Its structure features a central 1,4-benzoxazin-3-one ring system substituted with two 4-hydroxyphenyl groups at the 2-position.

Table 1: Chemical Identifiers of Bisoxatin



Identifier	Value	Reference
IUPAC Name	2,2-bis(4-hydroxyphenyl)-4H- 1,4-benzoxazin-3-one	[1]
CAS Number	17692-24-9	[1]
Molecular Formula	C20H15NO4	[1]
SMILES	C1=CC=C2C(=C1)NC(=O)C(O 2) (C3=CC=C(C=C3)O)C4=CC= C(C=C4)O	[1]
InChI	InChI=1S/C20H15NO4/c22- 15-9-5-13(6-10-15)20(14-7-11- 16(23)12-8-14)19(24)21-17-3- 1-2-4-18(17)25-20/h1-12,22- 23H,(H,21,24)	[1]
InChIKey	BPKUDUSVDVLOPY- UHFFFAOYSA-N	[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **bisoxatin** is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of Bisoxatin



Property	Value	Remarks	Reference
Molecular Weight	333.34 g/mol	[2][3]	
Melting Point	284 °C	Predicted	[2]
Boiling Point	609.0 ± 55.0 °C	Predicted	[2]
Solubility	Soluble in DMSO	[4]	
Water Solubility	0.0201 mg/mL	Predicted	[4]
pKa (strongest acidic)	9.15	Predicted	[4]
LogP (XLogP3)	3.3	Predicted	[2]
Topological Polar Surface Area	78.8 Ų	[2]	

Pharmacology and Mechanism of Action

Bisoxatin is a stimulant laxative used for the treatment of constipation and for bowel preparation before surgical procedures.[1][2] Its primary pharmacological effect is to increase intestinal motility and inhibit the absorption of water and electrolytes from the colon, leading to an increase in the water content of the feces and promoting defecation.[1][2]

While the precise molecular mechanism of action is not fully elucidated, it is proposed that **bisoxatin** interacts with chloride channels in the apical membrane of intestinal epithelial cells. [4] This interaction is believed to activate these channels, leading to an increased secretion of chloride ions into the intestinal lumen. The resulting osmotic gradient drives water into the intestines, softening the stool and increasing its bulk, which in turn stimulates peristalsis.





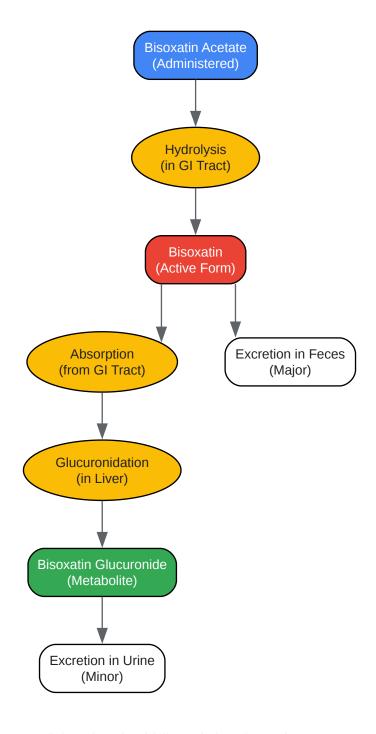
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Caption: Proposed mechanism of action of **Bisoxatin** in intestinal epithelial cells.

Metabolism and Pharmacokinetics

Bisoxatin is typically administered as its acetate ester, **bisoxatin** acetate, which is hydrolyzed to the active **bisoxatin**. Some of the liberated **bisoxatin** is absorbed from the gastrointestinal tract. Absorbed **bisoxatin** is primarily metabolized in the liver via glucuronidation to form **bisoxatin** glucuronide.[1][2] The majority of the administered dose is excreted in the feces as the unchanged parent compound, with a smaller amount of the glucuronide metabolite and a trace amount of the parent compound eliminated in the urine.[2]





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Caption: Metabolic pathway of Bisoxatin.

Experimental Protocols Synthesis of Bisoxatin

Foundational & Exploratory





While a specific detailed protocol for the synthesis of **bisoxatin** from isatin is not readily

available in the public domain, a general method based on the synthesis of similar isatin derivatives can be proposed. The synthesis of bisoxatin can be achieved via the acidcatalyzed condensation of isatin with phenol.

Materials:

- Isatin
- Phenol
- Concentrated Sulfuric Acid
- Methanol
- Glacial Acetic Acid
- Distilled Water

Procedure:

- A mixture of isatin (1 equivalent) and phenol (2.5 equivalents) is prepared in a round-bottom flask.
- Concentrated sulfuric acid is added dropwise to the mixture with constant stirring. The amount of sulfuric acid should be catalytic.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
- The precipitated crude product is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and acid.
- The crude product is then recrystallized from a suitable solvent system, such as methanol/water or ethanol/water, to yield pure bisoxatin.



 The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

Materials:

- Bisoxatin
- Distilled Water
- Buffer solutions (pH 5.0, 7.4, 9.0)
- Shaker or rotator
- Centrifuge
- HPLC system with a suitable column and detector

Procedure:

- An excess amount of bisoxatin is added to a known volume of distilled water and each buffer solution in separate sealed vials.
- The vials are agitated in a shaker or on a rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the samples are centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully removed, filtered, and diluted with a suitable solvent.
- The concentration of bisoxatin in the diluted supernatant is determined by a validated HPLC method.



 The aqueous solubility is then calculated from the measured concentration and the dilution factor.

Spectroscopic Data

Detailed experimental spectroscopic data for **bisoxatin** is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Table 3: Predicted Spectroscopic Data for Bisoxatin

Spectroscopy	Predicted Peaks/Signals
¹ H-NMR	Aromatic protons (multiple signals in the range of δ 6.5-8.0 ppm), phenolic -OH protons (broad singlet, chemical shift dependent on solvent and concentration), and N-H proton of the benzoxazinone ring (singlet).
¹³ C-NMR	Carbonyl carbon of the lactam (around δ 165-170 ppm), quaternary carbon attached to two phenyl groups and oxygen (around δ 90-100 ppm), and multiple signals for aromatic carbons.
FT-IR (cm ⁻¹)	O-H stretching (broad band around 3200-3500), N-H stretching (around 3300-3400), C=O stretching of the lactam (around 1680-1700), C- O stretching, and aromatic C=C stretching.
Mass Spec (m/z)	Molecular ion peak [M] ⁺ at approximately 333.10, and fragmentation patterns corresponding to the loss of hydroxyphenyl groups and other characteristic fragments.

Conclusion

Bisoxatin remains a relevant compound in the study of laxatives and intestinal motility. This technical guide has consolidated the available information on its chemical structure, properties, and pharmacology. While further experimental data is needed to fully characterize certain aspects, such as its precise mechanism of action and detailed spectroscopic profile, this



document provides a solid foundation for researchers and professionals working with this molecule. The provided experimental protocols offer a starting point for the synthesis and analysis of **bisoxatin** in a laboratory setting.

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